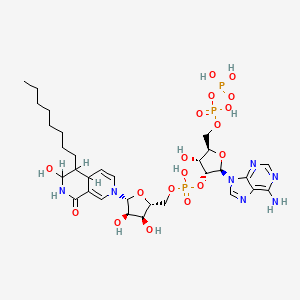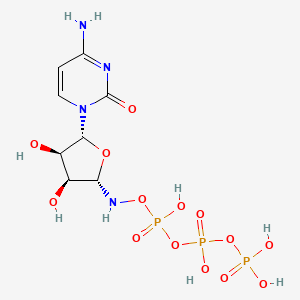
5'-Azacytidine 5'-triphosphate
Overview
Description
5’-Azacytidine 5’-triphosphate is a synthetic nucleoside analog of cytidine, a naturally occurring nucleoside in DNA and RNA. This compound is known for its significant role in the inhibition of DNA methylation, making it a valuable tool in epigenetic research and cancer treatment .
Mechanism of Action
Target of Action
5’-Azacytidine 5’-triphosphate, also known as Azacitidine, is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates itself, disrupting their normal metabolism . It also targets the enzyme DNA methyltransferase, impairing DNA methylation .
Mode of Action
Azacitidine has two main mechanisms of action. Firstly, as an analogue of cytidine, it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . Secondly, it inhibits DNA methyltransferase, which impairs DNA methylation . This dual action disrupts the normal functioning of cells and can lead to cell death .
Biochemical Pathways
Azacitidine affects several biochemical pathways. It competes with CTP for incorporation into RNA and inhibits the maturation of ribosomal and transfer RNA . This causes disassembly of polyribosomes and interferes with protein synthesis . Additionally, it inhibits the progression of cells from G1 to S phase .
Pharmacokinetics
Azacitidine is metabolized in the liver by a single enzyme, cytidine deaminase (CDA) . The elimination half-life of Azacitidine is approximately 4 hours . After administration, it is rapidly absorbed, and its bioavailability can reach up to 89% .
Result of Action
The incorporation of Azacitidine into DNA and RNA results in cell death . It has been shown to induce cytotoxicity, disrupting RNA metabolism and inhibiting protein and DNA synthesis . This leads to the death of abnormal hematopoietic cells in the bone marrow .
Action Environment
The action of Azacitidine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the cell, such as cytidine deaminase, can affect the metabolism of Azacitidine . Furthermore, the drug’s efficacy can be influenced by the patient’s overall health status and the presence of other medications .
Biochemical Analysis
Biochemical Properties
5’-Azacytidine 5’-triphosphate plays a crucial role in biochemical reactions by inhibiting DNA methyltransferase, leading to hypomethylation of DNA. This compound interacts with various enzymes, proteins, and biomolecules. For instance, it is phosphorylated by uridine-cytidine kinase to form 5-azacytidine monophosphate, which is further phosphorylated to diphosphate and triphosphate forms by pyrimidine monophosphate and diphosphate kinases . These phosphorylated forms can be incorporated into RNA, disrupting RNA metabolism and inhibiting protein synthesis .
Cellular Effects
5’-Azacytidine 5’-triphosphate has significant effects on various types of cells and cellular processes. It influences cell function by incorporating into RNA and DNA, leading to the disruption of RNA metabolism and inhibition of protein synthesis . This compound also affects cell signaling pathways and gene expression by inhibiting DNA methyltransferase, resulting in hypomethylation of DNA . Additionally, 5’-Azacytidine 5’-triphosphate has been shown to induce cytotoxicity in abnormal hematopoietic cells in the bone marrow, leading to cell death .
Molecular Mechanism
The molecular mechanism of 5’-Azacytidine 5’-triphosphate involves its incorporation into nucleic acids and inhibition of DNA methyltransferase. Upon uptake by cells, it is phosphorylated to its triphosphate form and incorporated into RNA, disrupting RNA metabolism and inhibiting protein synthesis . It also inhibits DNA methyltransferase, leading to hypomethylation of DNA and changes in gene expression . This dual mechanism of action makes 5’-Azacytidine 5’-triphosphate a potent antineoplastic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Azacytidine 5’-triphosphate change over time. The compound is known to be relatively stable, but its degradation can lead to reduced efficacy. Long-term exposure to 5’-Azacytidine 5’-triphosphate has been shown to result in sustained hypomethylation of DNA and prolonged inhibition of protein synthesis . In in vitro and in vivo studies, the compound has demonstrated lasting effects on cellular function, including changes in gene expression and cell signaling pathways .
Dosage Effects in Animal Models
The effects of 5’-Azacytidine 5’-triphosphate vary with different dosages in animal models. At low doses, the compound primarily inhibits DNA methyltransferase, leading to hypomethylation of DNA . At higher doses, it exhibits direct cytotoxicity by incorporating into RNA and DNA, resulting in cell death . Toxic or adverse effects have been observed at high doses, including gastrointestinal disturbances and hematologic toxicity .
Metabolic Pathways
5’-Azacytidine 5’-triphosphate is involved in several metabolic pathways. It is phosphorylated by uridine-cytidine kinase to form 5-azacytidine monophosphate, which is further phosphorylated to diphosphate and triphosphate forms by pyrimidine monophosphate and diphosphate kinases . These phosphorylated forms can be incorporated into RNA and DNA, disrupting normal cellular processes . The compound also interacts with ribonucleotide reductase, which reduces 5-azacytidine diphosphate to 5-aza-deoxycytidine diphosphate, further phosphorylated to 5-azadeoxycitidine triphosphate .
Transport and Distribution
5’-Azacytidine 5’-triphosphate is transported and distributed within cells and tissues through various mechanisms. It is widely distributed in tissues, with a mean volume of distribution greater than the total body water volume . The compound is taken up by cells and phosphorylated to its active forms, which are then incorporated into RNA and DNA . This widespread distribution allows 5’-Azacytidine 5’-triphosphate to exert its effects on multiple cellular processes.
Subcellular Localization
The subcellular localization of 5’-Azacytidine 5’-triphosphate is primarily within the nucleus and cytoplasm. Upon uptake into cells, the compound is phosphorylated and incorporated into RNA and DNA, where it exerts its effects on gene expression and protein synthesis . The localization of 5’-Azacytidine 5’-triphosphate within these compartments is essential for its activity as an antineoplastic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Azacytidine 5’-triphosphate is synthesized from 5-azacytidine through a chemical phosphorylation process. The synthesis involves the use of phosphorylating agents under controlled conditions to ensure the formation of the triphosphate group .
Industrial Production Methods
The industrial production of 5’-Azacytidine 5’-triphosphate involves large-scale chemical synthesis techniques. These methods are designed to produce the compound in high purity and yield, suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5’-Azacytidine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of 5’-Azacytidine 5’-triphosphate, which can have different biological activities and applications .
Scientific Research Applications
5’-Azacytidine 5’-triphosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other nucleoside analogs and in studying nucleic acid chemistry.
Biology: Employed in epigenetic studies to investigate DNA methylation and gene expression.
Industry: Applied in the development of pharmaceuticals and as a tool in biotechnological research.
Comparison with Similar Compounds
Similar Compounds
5-aza-2’-deoxycytidine (Decitabine): Another nucleoside analog with similar DNA methylation inhibitory properties.
Cytidine: The natural nucleoside from which 5’-Azacytidine 5’-triphosphate is derived.
Uniqueness
5’-Azacytidine 5’-triphosphate is unique due to its ability to incorporate into both DNA and RNA, disrupting their normal functions and leading to cytotoxicity in cancer cells. This dual action makes it a potent agent in cancer therapy compared to other similar compounds .
Properties
IUPAC Name |
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N4O14P3/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(23-7)11-24-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4-7,11,13-14H,(H,19,20)(H,21,22)(H2,9,10,15)(H2,16,17,18)/t4-,5+,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWUHFDEXOSOCJ-BNHYGAARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N4O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2226-74-6 | |
| Record name | 5'-Azacytidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5'-Azacytidine 5'-triphosphate interact with its target and what are the downstream effects?
A1: this compound (5-aza-CTP) acts as a potent inhibitor of DNA methyltransferases. [] This inhibition arises from the substitution of nitrogen for carbon at the 5-position of the cytosine ring, leading to a strong, possibly covalent, interaction with the enzyme. [] This interaction prevents methylation of DNA, impacting gene expression patterns and cellular function.
Q2: What is the mechanism behind this compound's inhibition of uridine-cytidine kinase?
A2: 5-aza-CTP demonstrates competitive inhibition with respect to adenosine 5'-triphosphate and noncompetitive inhibition concerning nucleoside substrates in the uridine-cytidine kinase catalyzed reaction. [] This inhibition specifically impacts the phosphorylation of 5-azacytidine more strongly than that of uridine and cytidine. [] As a result, the intracellular formation of 5-azacytidine nucleotides may be limited due to this feedback inhibition. []
Q3: What are the challenges associated with studying this compound?
A5: One challenge lies in the inherent instability of 5-aza-CTP in solution, particularly due to the labile triazine ring. [] This instability necessitates careful handling and storage to prevent degradation. Furthermore, analytical methods need to account for potential degradation products to ensure accurate quantification and characterization. Further research into stabilizing formulations or alternative synthetic routes could facilitate easier handling and broader applications of this molecule in research and potentially therapeutic settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


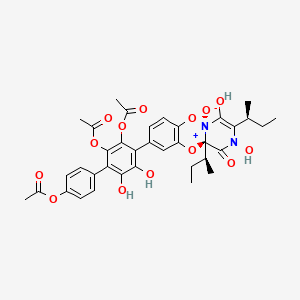
![2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide](/img/structure/B1194934.png)
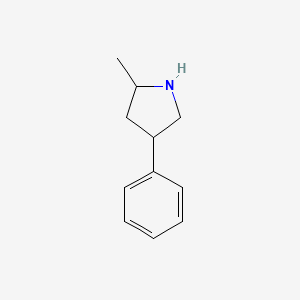
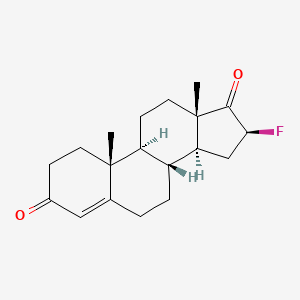


![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1194941.png)


![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)
![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B1194955.png)
